molecular formula C18H12N2O2 B15215736 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol

4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol

Cat. No.: B15215736
M. Wt: 288.3 g/mol
InChI Key: FJNMGZQWWOKWIE-VAWYXSNFSA-N
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Description

4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is a heterocyclic compound featuring a 1,3-oxazol-5-ol core substituted with a phenyl group at position 2 and an (E)-configured indol-5-ylidenemethyl moiety at position 2. The oxazolone ring system is π-electron-rich, enabling conjugation across the indole and phenyl groups, which influences its spectral and chemical properties . This compound belongs to the azlactone family, known for applications in synthesizing amino acids and bioactive heterocycles . Its structural uniqueness arises from the indole substituent, which may confer antioxidant or receptor-binding capabilities similar to other indole derivatives .

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-4-2-1-3-5-13)11-12-6-7-15-14(10-12)8-9-19-15/h1-11,21H/b12-11+

InChI Key

FJNMGZQWWOKWIE-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=C/3\C=CC4=NC=CC4=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=CC4=NC=CC4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol typically involves the condensation of an indole derivative with an oxazole derivative. One common method involves the use of a base-catalyzed reaction between 5-formylindole and 2-phenyl-1,3-oxazol-5-ol. The reaction is carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Differences :

  • The indole group is attached at position 3 (vs. position 5 in the target compound), and the exocyclic double bond adopts a Z-configuration (vs. E) .
    Spectral Properties :
  • IR spectra of Z-isomers often show split carbonyl stretching bands (1775–1740 cm⁻¹) due to Fermi resonance, whereas E-isomers exhibit a single peak .
  • The indole C–H stretching vibrations (3050–3100 cm⁻¹) and aromatic proton NMR shifts (δ 6.5–8.5 ppm) align with the target compound’s expected profile .
    Biological Relevance :

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole

Structural Differences :

  • Replaces the oxazolone ring with a 1,2,4-oxadiazole core, altering electronic properties and hydrogen-bonding capacity .
    Synthesis :
  • Prepared via cyclization of amidoximes, contrasting with the Erlenmeyer-Plochl synthesis used for oxazolones .
    Bioactivity :
  • Oxadiazoles are known for antimicrobial and antitumor activities, differing from azlactones’ roles in amino acid synthesis .

(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one

Structural Differences :

  • Contains an isoxazole ring instead of oxazolone, reducing hydrogen-bond acceptor sites. The extended α,β-unsaturated ketone enhances electrophilicity .
    Crystallography :
  • Exhibits intramolecular O–H⋯N hydrogen bonds (2.7–2.9 Å) and π-π stacking (centroid distances: 3.5 Å), similar to oxazolone packing motifs .

Comparative Spectral and Physicochemical Data

Compound IR (νC=O, cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C) LogP (Predicted)
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol 1745–1720 6.5–8.5 (aromatic H), 8.6 (oxazolone H) Not reported 3.2 ± 0.3
(4Z)-4-(1H-Indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one 1775–1740 (split) 7.2–8.3 (indole H) Not reported 3.5 ± 0.2
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Not applicable 7.1–8.4 (aromatic H) 215–217 4.1 ± 0.4
3-(2-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol Not applicable 6.5–7.7 (triazole H), 3.7 (OCH₃) 160–162 2.8 ± 0.3

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